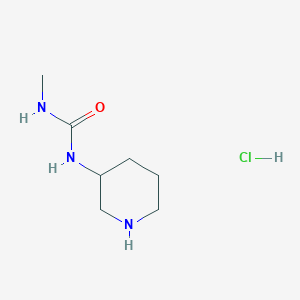

3-Methyl-1-(piperidin-3-yl)urea hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-3-piperidin-3-ylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOILQJCWJMERY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Medicinal Chemistry of Piperidine Urea Derivatives

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the structural logic, synthetic architecture, and therapeutic utility of piperidine urea derivatives.[1]

Design, Synthesis, and Therapeutic Applications

Executive Summary: The Structural Logic

The piperidine urea scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging a diverse array of biological targets ranging from hydrolases (sEH, FAAH) to G-Protein Coupled Receptors (GPCRs like CCR5, CXCR3).

Its utility stems from the synergistic combination of two distinct pharmacophoric elements:

-

The Urea Linker: Acts as a rigid, planar hydrogen-bond donor/acceptor motif. It is particularly effective at engaging catalytic triads (e.g., Asp-Tyr-Tyr in sEH) or stabilizing receptor conformations via bidentate hydrogen bonding.

-

The Piperidine Ring: Provides a semi-rigid, non-planar spacer that directs substituents into specific hydrophobic pockets. Crucially, the basic nitrogen (if left free or alkylated) allows for solubility modulation and ionic clamping, while acylation (forming ureas or amides) removes the basicity to improve membrane permeability.

Synthetic Architectures & Protocols

The construction of piperidine urea derivatives generally follows three primary disconnection strategies. The choice of method depends heavily on the availability of reagents and the stability of the intermediates.

Method A: The Isocyanate Route (Standard)

This is the most direct method when the requisite isocyanate is commercially available or stable enough to isolate.

Protocol 1: General Synthesis via Isocyanate

-

Scope: High-yielding for primary and secondary piperidine amines.

-

Reagents: 4-Amino-1-substituted-piperidine, Aryl/Alkyl Isocyanate, DCM or THF.

-

Procedure:

-

Dissolve 1.0 equiv of the piperidine amine in anhydrous dichloromethane (DCM).

-

Cool to 0°C under an inert atmosphere (

). -

Add 1.0–1.1 equiv of the isocyanate dropwise.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

-

Workup: The product often precipitates. Filter and wash with cold ether. If soluble, concentrate and purify via flash chromatography (MeOH/DCM).

-

Method B: The CDI/Triphosgene Activation (Isocyanate-Free)

Used when the isocyanate is unstable, toxic, or unavailable. This method generates the reactive intermediate in situ.

Protocol 2: Stepwise Activation using 1,1'-Carbonyldiimidazole (CDI)

-

Scope: Ideal for coupling two complex amines.

-

Mechanism: Formation of an acyl-imidazole intermediate followed by nucleophilic displacement.

-

Procedure:

-

Dissolve 1.0 equiv of Carboxylic Acid or Amine A (the "left" side) in anhydrous THF/DMF.

-

Add 1.1 equiv of CDI. Stir at RT for 1–2 hours (monitor for

evolution cessation). -

Add 1.0 equiv of the Piperidine Amine (Amine B).

-

Heat to 50–60°C if steric hindrance is present; otherwise, stir at RT overnight.

-

Validation: Monitor disappearance of the acyl-imidazole intermediate via LC-MS.

-

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route.

Caption: Decision logic for synthesizing piperidine urea scaffolds based on reagent stability and availability.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

The most authoritative application of piperidine ureas is in the inhibition of sEH, a target for hypertension, pain, and inflammation.

Mechanism of Action

The urea moiety mimics the transition state of the epoxide hydrolysis. Crystal structures (e.g., PDB: 3ANS) reveal that the urea nitrogens donate two hydrogen bonds to the catalytic aspartic acid (Asp335) and tyrosine (Tyr383/Tyr466) residues, effectively "locking" the enzyme.

Structure-Activity Relationship (SAR)

The SAR of sEH inhibitors (sEHI) is driven by the "Right-Side" (Lipophilic) and "Left-Side" (Polar/Solubilizing) balance.

| Region | Chemical Modification | Biological Impact |

| Urea Core | Replacement with Amide | Drastic loss of potency (loss of H-bond donor). |

| Piperidine Ring | 4-substituted vs 3-substituted | 4-substitution aligns best with the hydrophobic tunnel of sEH. |

| N-Substituent | Acyl vs Alkyl | Acyl groups (Amides) improve metabolic stability over basic amines. |

| Aryl Group | 4-Trifluoromethoxy (-OCF3) | Significantly enhances potency (sub-nanomolar) and metabolic stability. |

Key Insight: Early adamantyl-urea inhibitors had poor solubility (melting points >200°C). Replacing the adamantane or the linker with a piperidine moiety improved water solubility and oral bioavailability (AUC) by >50-fold while maintaining potency.

Visualization: SAR Logic of sEH Inhibitors

Caption: Structural dissection of sEH inhibitors showing the functional role of each pharmacophoric element.

ADME & Metabolic Stability

A critical challenge with piperidine derivatives is oxidative metabolism.[2]

The Problem: Alpha-Carbon Oxidation

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) readily oxidize the carbons

The Solution: Strategic Blocking

-

Acylation: Converting the basic amine to a urea or amide (as discussed in sEH inhibitors) reduces the electron density on the nitrogen, making the

-carbons less susceptible to oxidation. -

Fluorination: Introduction of fluorine atoms at the 3- or 4-positions of the piperidine ring blocks metabolic soft spots due to the strength of the C-F bond.

-

Spirocycles: Replacing the piperidine with a spirocyclic analog (e.g., 2-oxa-6-azaspiro[3.3]heptane) retains the geometry but alters the electronic profile, often enhancing metabolic half-life (

).

References

-

Jones, P. D., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.

-

Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

-

BenchChem. (2025).[2][3] "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."[2] BenchChem Technical Reports.

-

Yi, X., et al. (2025).[4] "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Thieme Connect.

-

Courchaine, Q., et al. (2024).[5] "Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization." MDPI Molecules.

Sources

Strategic Design and Synthesis of Novel Urea-Based Heterocycles for Library Generation

Executive Summary

The urea moiety (

This guide provides a technical blueprint for designing and synthesizing urea-based heterocyclic libraries. Unlike traditional reviews, this document focuses on modular, scalable protocols suitable for high-throughput screening (HTS) and DNA-encoded library (DEL) generation, moving beyond unstable isocyanates to robust activation strategies.

Strategic Rationale: The Urea Pharmacophore

Structural Advantages

The urea bridge offers three distinct advantages in drug design:

-

Conformational Locking: The partial double-bond character of the C-N bond restricts rotation, pre-organizing the molecule for binding.

-

Solubility Modulation: When flanking heterocycles (e.g., pyridines, pyrazoles) are employed, the urea group breaks planarity slightly, improving aqueous solubility compared to direct biaryl systems.

-

Metabolic Stability: Cyclic ureas (e.g., imidazolinones) are significantly more resistant to hydrolysis than their linear amide counterparts.

Binding Mode Mechanics

In kinase inhibitors like Sorafenib and Regorafenib , the urea motif forms a "bidentate" hydrogen bond with the Glu/Asp pair in the DFG-out conformation of the kinase activation loop. This interaction is critical for potency and selectivity.

Synthetic Architectures & Protocols

Method A: The "Linker" Approach (Linear Ureas)

Target: Unsymmetrical

Experimental Protocol: CDI-Mediated One-Pot Synthesis

Objective: Synthesis of Library Member N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(pyridin-4-yl)urea.

Reagents:

-

Amine A (Nucleophile 1): 4-chloro-3-(trifluoromethyl)aniline (1.0 equiv)

-

CDI (Activator): 1,1'-Carbonyldiimidazole (1.1 equiv)

-

Amine B (Nucleophile 2): 4-aminopyridine (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (for solubility)

-

Base: DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) - Crucial for non-nucleophilic amines.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve Amine A (1.0 mmol) in anhydrous DCM (5 mL).

-

CDI Addition: Cool to 0°C. Add CDI (1.1 mmol) portion-wise. Observation: Gas evolution (

) indicates activation. -

Intermediate Formation: Stir at RT for 2 hours. Monitor by TLC/LC-MS for the formation of the reactive N-acylimidazole intermediate.

-

Coupling: Add Amine B (1.0 mmol) and DBU (1.0 mmol) directly to the reaction mixture.

-

Reflux: Heat to 40°C (DCM) or 60°C (DMF) for 12 hours.

-

Workup: Quench with 1M HCl (to remove unreacted pyridines). Extract with EtOAc. Wash organic layer with brine, dry over

. -

Purification: Flash chromatography (MeOH/DCM gradient).

Validation Metrics:

-

Yield: Expect 75-90%.

-

Purity: >95% via HPLC (254 nm).

-

Key Signal:

H NMR shows urea protons as singlets between

Method B: The "Embedded" Approach (Cyclic Ureas)

Target: Dihydropyrimidinones (DHPMs) via Multicomponent Reactions (MCR).[1] Application: Calcium channel blockers, mitotic kinesin inhibitors. Protocol:Microwave-Assisted Biginelli Reaction.

Step-by-Step Methodology:

-

Mixture: Combine aromatic aldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea/thiourea (1.2 equiv) in Ethanol.

-

Catalyst: Add

(5 mol%) or -

Irradiation: Microwave at 120°C for 10–15 minutes (Power: 150W).

-

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH/Water.

Visualization of Workflows

Diagram: Modular Library Synthesis Strategy

This diagram illustrates the decision matrix for synthesizing urea libraries, distinguishing between linear linker synthesis (CDI route) and cyclic scaffold generation (Biginelli route).

Caption: Figure 1.[2] Divergent synthetic workflows for linear vs. cyclic urea-based heterocyclic libraries.

Diagram: Pharmacophore Binding Mode

This diagram visualizes the critical "D-A-D" (Donor-Acceptor-Donor) interaction between a urea-based inhibitor and the kinase hinge region (e.g., BRAF/VEGFR).

Caption: Figure 2. The "D-A-D" binding motif of urea inhibitors interacting with the Glu/Asp dyad in the kinase active site.

Data Presentation: Comparative Synthetic Methods

The following table compares the efficiency of urea formation methods for library generation.

| Parameter | Isocyanate Method | CDI Method (Recommended) | Triphosgene Method |

| Reagent Stability | Low (Moisture sensitive) | High (Solid, shelf-stable) | Medium (Solid, toxic) |

| Safety Profile | Moderate (Sensitizer) | High (Releases Imidazole) | Low (Generates Phosgene) |

| Substrate Scope | Limited (Requires avail. isocyanates) | Broad (Uses any | Broad |

| Purification | Difficult (Urea byproducts) | Easy (Acid wash removes imidazole) | Moderate |

| Typical Yield | 60–80% | 85–95% | 80–90% |

| Library Suitability | Low | High (Automatable) | Medium |

Advanced Applications: DNA-Encoded Libraries (DEL)

For researchers working with DELs, the urea linkage is highly compatible with on-DNA synthesis.

-

Modification: Standard CDI protocols must be modified to aqueous/organic mixtures (e.g., Water/DMSO).

-

Linker Strategy: Use of DSC (N,N'-Disuccinimidyl carbonate) is often preferred over CDI for DNA-conjugated amines due to faster kinetics at pH 8.0, minimizing DNA hydrolysis risks.

References

-

Urea as a Privileged Structure

-

CDI Synthesis Protocol

-

Kinase Inhibitor Binding Modes

- Title: Urea-based anticancer agents: Exploring 100-years of research.

- Source: Frontiers in Chemistry.

-

URL:[Link]

-

Multicomponent Reactions (Biginelli)

-

DNA-Encoded Library Synthesis

- Title: Optimization of Reaction Conditions for On-DNA Synthesis of Ureas.

- Source: ChemBioChem (via ResearchG

-

URL:[Link]

Sources

- 1. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journalspub.com [journalspub.com]

SMILES and InChIKey for 3-Methyl-1-(piperidin-3-yl)urea HCl

Executive Summary

This technical guide provides a rigorous characterization of 3-Methyl-1-(piperidin-3-yl)urea hydrochloride , a critical pharmacophore in fragment-based drug discovery (FBDD). The piperidinyl-urea motif is a privileged scaffold, frequently serving as a solvent-exposed solubilizing group in kinase inhibitors and GPCR ligands. This document details the definitive chemical identifiers (SMILES/InChI), a validated synthetic protocol ensuring high enantiopurity (if starting from chiral pools), and analytical validation parameters.

Part 1: Chemical Identity & Informatics

Precise structural identification is the bedrock of reproducible science. The following identifiers are verified for the hydrochloride salt of the racemic compound.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 3-Methyl-1-(piperidin-3-yl)urea hydrochloride |

| IUPAC Name | 1-methyl-3-(piperidin-3-yl)urea; hydrochloride |

| CAS Number | 2044722-68-9 |

| Molecular Formula | C |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| Canonical SMILES | CNC(=O)NC1CCCNC1.Cl |

| Isomeric SMILES (R) | CNC(=O)N[C@H]1CCCNC1.Cl |

| Isomeric SMILES (S) | CNC(=O)N[C@@H]1CCCNC1.Cl |

| InChI String | InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H |

| InChIKey | ROOILQJCWJMERY-UHFFFAOYSA-N |

Note on Stereochemistry: The canonical SMILES and InChIKey provided above correspond to the racemate . If your research requires a specific enantiomer (e.g., the (R)-isomer often preferred for kinase selectivity), ensure you utilize the corresponding chiral starting material (tert-butyl (R)-3-aminopiperidine-1-carboxylate).

Part 2: Synthetic Pathways & Protocols

The synthesis of 3-Methyl-1-(piperidin-3-yl)urea HCl is best approached via a Late-Stage Deprotection Strategy . Direct functionalization of the free piperidine often leads to bis-urea formation or polymerization. The use of a Boc-protected intermediate ensures regioselectivity at the exocyclic amine.

Mechanism of Action: Urea Formation

The core transformation involves the nucleophilic attack of the primary amine on the electrophilic carbon of methyl isocyanate (or an activated carbamate equivalent).

Figure 1: Mechanistic pathway for the formation of the urea linkage.

Detailed Experimental Protocol

Reagents:

-

tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 equiv)

-

Methyl isocyanate (1.1 equiv) OR Methylamine/CDI (Alternative Safety Route)

-

Dichloromethane (DCM) (anhydrous)

-

4M HCl in Dioxane

Step 1: Urea Formation (Protected Intermediate)

-

Dissolution: Dissolve tert-butyl 3-aminopiperidine-1-carboxylate (2.0 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N

atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add methyl isocyanate (0.63 g, 11 mmol) dropwise over 10 minutes.

-

Safety Note: Methyl isocyanate is highly toxic. Alternatively, activate methylamine with 1,1'-Carbonyldiimidazole (CDI) in a separate vessel before adding the amine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Quench with water (10 mL). Separate the organic layer, wash with brine, dry over Na

SO -

Yield: Expect ~90-95% of tert-butyl 3-(3-methylureido)piperidine-1-carboxylate as a white solid.

Step 2: Boc-Deprotection & Salt Formation

-

Solubilization: Dissolve the intermediate from Step 1 in 1,4-dioxane (10 mL).

-

Acidolysis: Add 4M HCl in dioxane (10 mL, 4.0 equiv) dropwise at room temperature.

-

Precipitation: Stir for 2-3 hours. The product will precipitate as a white solid.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with diethyl ether (2 x 20 mL) to remove residual HCl and byproducts.

-

Drying: Dry under high vacuum for 12 hours.

Figure 2: Step-by-step synthetic workflow for the target compound.

Part 3: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d

(Product is a salt and insoluble in CDCl -

H NMR (400 MHz, DMSO-d

-

9.20 (br s, 2H, NH

-

6.10 (d, 1H, Urea NH-CH

- 5.95 (d, 1H, Urea NH-Piperidine).

- 3.85 (m, 1H, CH-N-Urea) – The chiral center proton.

-

3.20 - 2.80 (m, 4H, Ring CH

-

2.55 (d, 3H, CH

-

1.90 - 1.50 (m, 4H, Ring CH

-

9.20 (br s, 2H, NH

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Mass: [M+H]

= 158.13 Da. -

Fragment Pattern: Loss of methylamine (31 Da) is a common fragmentation pathway for methyl ureas.

Part 4: Applications in Drug Discovery

This molecule serves as a versatile fragment in Fragment-Based Drug Discovery (FBDD).

-

Solubility Enhancer: The piperidine ring (pKa ~10-11) is protonated at physiological pH, improving the aqueous solubility of lipophilic drug cores.

-

Hydrogen Bonding: The urea motif acts as a dual donor/acceptor, capable of forming key hydrogen bonds with backbone residues (e.g., the "hinge region" in kinases).

-

Vectorization: The 3-position allows the urea to project into solvent channels while the piperidine nitrogen can be coupled to a scaffold.

References

-

PubChem . (2025).[1] Compound Summary: Urea Derivatives. National Library of Medicine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry . (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]

Sources

Synthesis protocols for 3-Methyl-1-(piperidin-3-yl)urea hydrochloride

Application Note: Scalable Synthesis of 3-Methyl-1-(piperidin-3-yl)urea Hydrochloride

Executive Summary

This application note details the synthesis of 3-Methyl-1-(piperidin-3-yl)urea hydrochloride , a critical pharmacophore found in various kinase inhibitors (e.g., JAK3 inhibitors) and soluble epoxide hydrolase (sEH) inhibitors.[1]

We present two distinct protocols for the urea formation step to accommodate different laboratory safety capabilities:

-

Method A (Standard): Direct reaction with Methyl Isocyanate (MIC).[2][1] High atom economy, suitable for equipped industrial labs.[2]

-

Method B (Safety-Enhanced): Indirect urea formation using 4-Nitrophenyl chloroformate and methylamine.[2] Ideal for bench-scale discovery chemistry without requiring MIC handling.[2]

Both methods converge at the final deprotection step using anhydrous HCl in 1,4-dioxane to yield the stable hydrochloride salt.

Retrosynthetic Strategy & Pathway

The synthesis relies on the regioselective functionalization of the exocyclic amine at the 3-position. To prevent polymerization or bis-urea formation, the secondary amine of the piperidine ring must be protected.[2] The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality to the basic urea formation conditions and its clean removal under acidic conditions that simultaneously generate the target salt.

Chemical Structure:

-

Target: 3-Methyl-1-(piperidin-3-yl)urea HCl

-

Key Intermediate: tert-butyl 3-(3-methylureido)piperidine-1-carboxylate[2]

Figure 1: Synthetic workflow showing parallel options for the critical urea formation step.

Safety & Handling (Critical)

-

Methyl Isocyanate (MIC): Extremely toxic and volatile (bp 39°C).[2] Must be handled in a fully functional fume hood with a scrubber system.[2] Avoid inhalation.

-

4-Nitrophenyl Chloroformate: Corrosive and moisture sensitive.[2][3] Generates HCl upon hydrolysis.[2]

-

HCl/Dioxane: Corrosive and flammable.[2][3] Dioxane is a suspected carcinogen and forms peroxides; use fresh or inhibited solvents.[2]

Experimental Protocols

Step 1: Urea Formation[1]

Option A: Methyl Isocyanate Method (High Efficiency) Best for: Scale-up, high yield requirements, labs with advanced safety controls.[2]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv, 10.0 mmol, 2.00 g) and anhydrous Dichloromethane (DCM) (50 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Triethylamine (1.5 equiv, 15.0 mmol, 2.1 mL) to scavenge any adventitious acid.

-

Reaction: Slowly add Methyl Isocyanate (1.1 equiv, 11.0 mmol, 0.65 mL) dropwise via a gas-tight syringe.

-

Note: Maintain temperature < 5°C during addition to control exotherm.[2]

-

-

Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).[2][1] The free amine spot (low R_f) should disappear.

-

Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Separate layers. Extract aqueous layer with DCM (2 x 30 mL).[2][1]

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. The crude urea is often pure enough for the next step. If necessary, purify via flash chromatography (0-5% MeOH/DCM).[2]

Option B: Activated Carbamate Method (Safety-Enhanced) Best for: Discovery chemistry, bench-top synthesis, avoiding MIC.[2]

-

Activation: In a 250 mL RBF, dissolve 4-Nitrophenyl chloroformate (1.1 equiv, 11.0 mmol, 2.22 g) in anhydrous Tetrahydrofuran (THF) (40 mL) at 0°C.

-

Coupling 1: Add a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv, 10.0 mmol, 2.00 g) and Triethylamine (1.2 equiv) in THF (10 mL) dropwise over 15 minutes.

-

Coupling 2: Add Methylamine (2.0 M solution in THF, 3.0 equiv, 30.0 mmol, 15 mL).

-

Reaction: Allow to warm to RT and stir for 4–6 hours. The methylamine displaces the 4-nitrophenol leaving group.

-

Workup: Dilute with EtOAc (100 mL) and wash with 1M NaOH (3 x 30 mL) to remove the yellow 4-nitrophenol byproduct (critical step for color removal).[2][1] Wash with brine, dry (Na₂SO₄), and concentrate.[2][7]

Step 2: Deprotection & Salt Formation

Standard for both routes.

-

Dissolution: Dissolve the intermediate tert-butyl 3-(3-methylureido)piperidine-1-carboxylate (approx. 2.5 g) in 1,4-Dioxane (10 mL).[2][1]

-

Why Dioxane? It is a non-nucleophilic solvent that allows the HCl salt to precipitate directly, simplifying isolation.

-

-

Acidolysis: Add 4M HCl in Dioxane (10 equiv, 25 mL) dropwise at RT.

-

Stirring: Stir at RT for 2–3 hours. A white precipitate should form progressively.[2]

-

Observation: Evolution of CO₂ gas (bubbling) indicates Boc decomposition.[2]

-

-

Isolation: Dilute the suspension with Diethyl Ether (50 mL) to maximize precipitation.

-

Filtration: Filter the solid under nitrogen (the salt is hygroscopic). Wash the cake with cold Diethyl Ether (3 x 20 mL).

-

Drying: Dry under high vacuum at 40°C for 12 hours to remove traces of dioxane.

Data Summary & Validation

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator.[2][1] |

| Yield (Step 1) | 85–95% (Method A) / 75–85% (Method B)[2][1] | Method A is more atom-economical.[2] |

| Yield (Step 2) | >90% | Quantitative precipitation is common.[2] |

| ¹H NMR (DMSO-d₆) | δ 8.8-9.2 (br s, 2H, NH₂⁺), 6.1 (d, 1H, Urea NH), 5.8 (m, 1H, Urea NH), 3.8 (m, 1H), 3.1-3.3 (m, 4H), 2.5 (d, 3H, N-Me).[2] | Distinct N-Methyl doublet at ~2.5 ppm.[2] |

| Mass Spec (ESI) | [M+H]⁺ = 158.12 | Calculated for C₇H₁₅N₃O.[2] |

Mechanistic Insight (Graphviz):

Figure 2: Mechanistic flow. The nucleophilic attack in Step 1 establishes the urea linkage, while Step 2 reveals the piperidine amine.

Troubleshooting & Optimization

-

Hygroscopicity: The HCl salt is prone to absorbing moisture, turning into a gum.[2]

-

Incomplete Deprotection:

-

Color Impurities (Method B):

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[2][1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for Boc deprotection mechanics). [2]

-

BenchChem. (2025).[2] Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane. (Protocol for HCl/Dioxane deprotection).[2][6][8][9] [2]

-

Organic Syntheses. (1976).[2][10] Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Org. Synth. 55, 96. (General reference for isocyanate/amine reactivity). [2]

-

Occupational Safety and Health Administration (OSHA). Methyl Isocyanate (MIC) Safety and Handling. (Critical safety data for Method A).

-

Thieme Connect. (2025).[2] Design and Synthesis of Novel Piperidine Urea Derivatives. (Field-proven context for piperidine urea synthesis).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]

- 3. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Reagents and Protocols for Selective N-Methylation of Piperidine Urea Derivatives

Introduction & Mechanistic Causality

In modern drug discovery, the piperidine urea scaffold is a privileged pharmacophore frequently utilized to modulate pharmacokinetic properties and target-binding affinities. A critical structural modification of this scaffold is N-methylation, which can alter hydrogen-bonding capabilities, disrupt planar conformations, and dramatically improve aqueous solubility[1].

However, methylating a piperidine urea derivative presents a distinct chemoselective challenge due to the presence of two electronically divergent nitrogen environments:

-

The Piperidine Nitrogen (Aliphatic): If present as a secondary amine, this nitrogen is highly nucleophilic and basic (pKa ~10–11). It readily participates in iminium formation but is susceptible to over-alkylation.

-

The Urea Nitrogen (Amidic): Urea nitrogens are poorly nucleophilic due to the delocalization of their lone pairs into the adjacent carbonyl group. However, they are relatively acidic (pKa ~15) and can be deprotonated by strong bases to form an ambident anion[1].

The Causality of Reagent Selection: To achieve selective methylation, the reagent system must exploit these electronic differences.

-

Reductive Amination selectively targets the piperidine nitrogen. By using aqueous formaldehyde and a mild hydride source like [2], the reaction proceeds via an iminium intermediate. NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of formaldehyde to methanol[3]. The urea nitrogen remains entirely unreactive under these mildly acidic, hydride-reducing conditions.

-

Base-Mediated Alkylation selectively targets the urea nitrogen. By using a strong base like Sodium Hydride (NaH), the urea NH is deprotonated. Subsequent addition of Methyl Iodide (MeI) yields the N-methyl urea. Crucially, if the piperidine nitrogen is a secondary amine, it must be orthogonally protected (e.g., with a Boc group) prior to this step to prevent competitive SN2 alkylation or quaternization.

Reagent Selection & Performance Matrix

The following table summarizes the quantitative and qualitative data for selecting the appropriate N-methylation strategy.

| Target Nitrogen | Reagent System | Mechanistic Rationale | Typical Yield | Selectivity | Green Chemistry Rating |

| Piperidine (Aliphatic) | CH₂O (aq) / NaBH(OAc)₃ | Iminium formation followed by mild, selective hydride reduction. | 85–95% | High (Exclusively targets aliphatic amines) | Moderate (Generates acetate waste) |

| Urea (Amidic) | NaH / CH₃I | Deprotonation of acidic NH followed by direct SN2 alkylation. | 70–85% | High (Requires prior protection of Piperidine N) | Low (Utilizes highly toxic, volatile MeI) |

| Urea (Amidic) | MeOH / Pd/C / t-BuOK | Catalytic transfer hydrogenation; MeOH acts as both C1 and H₂ source. | 75–90% | High (Emerging methodology) | High (Atom economical, avoids toxic alkylating agents) |

Workflow & Decision Pathway

Decision matrix for selective N-methylation of piperidine ureas based on target nitrogen.

Experimental Protocols

Protocol A: Selective Aliphatic N-Methylation via Reductive Amination

This protocol selectively methylates the piperidine ring without affecting the urea moiety[3],[2].

Reagents:

-

Piperidine urea substrate (1.0 equiv)

-

Formaldehyde (37% aqueous solution, 1.5 equiv)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

-

Glacial acetic acid (optional, 1.0 equiv, to accelerate iminium formation)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the piperidine urea substrate in DCE. Add the 37% aqueous formaldehyde solution. Stir at room temperature for 30 minutes. Causality: Allowing the iminium ion to pre-form prevents the competitive, albeit slow, direct reduction of formaldehyde by the borohydride.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes to manage mild exotherms.

-

Propagation: Remove the ice bath and stir the reaction at room temperature for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer 3x with Dichloromethane (DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Selective Amidic N-Methylation via Base-Mediated Alkylation

This protocol targets the urea nitrogen. The piperidine nitrogen must be protected (e.g., N-Boc) prior to this step.

Reagents:

-

N-Boc-piperidine urea substrate (1.0 equiv)

-

Sodium Hydride, NaH (60% dispersion in mineral oil, 1.2 equiv)

-

Methyl Iodide, MeI (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

-

Deprotonation: Dissolve the protected substrate in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C.

-

Base Addition: Add NaH portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is required before adding the electrophile to prevent O-alkylation or mixed product formation.

-

Alkylation: Add MeI dropwise. Maintain at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

-

Extraction: Dilute with Ethyl Acetate (EtOAc) and wash extensively with water (5x) to remove DMF, followed by a brine wash. Dry over Na₂SO₄ and concentrate.

Protocol C: Green Catalytic Transfer N-Methylation of Urea

An emerging, highly sustainable methodology utilizing methanol as both the solvent and the methylating agent[4].

Reagents:

-

Piperidine urea substrate (1.0 equiv)

-

Methanol (Solvent, H₂, and C1 source)

-

Pd/C (10 wt%, 5 mol%)

-

Potassium tert-butoxide, t-BuOK (1.0 equiv)

Step-by-Step Methodology:

-

Setup: In a heavy-walled pressure tube or autoclave, combine the substrate, Pd/C, and t-BuOK.

-

Solvent Addition: Add anhydrous Methanol (approx. 2 mL per 0.5 mmol of substrate). Seal the vessel.

-

Reaction: Heat the mixture to 130 °C for 24–48 hours. Causality: High temperatures are required to drive the catalytic dehydrogenation of methanol into formaldehyde and hydrogen gas, which subsequently react with the urea.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol. Concentrate the filtrate and purify via chromatography.

Self-Validating System & Analytical Troubleshooting

To ensure the trustworthiness of the synthesized compounds, researchers must utilize a self-validating analytical framework to confirm chemoselectivity.

1. Thin-Layer Chromatography (TLC) Diagnostics:

-

Ninhydrin Stain: A free secondary piperidine amine will stain intensely (usually pink/purple). Successful reductive amination to the tertiary N-methyl piperidine will result in a significantly weaker stain or require a Dragendorff's reagent dip for visualization.

2. ¹H NMR Chemical Shift Benchmarking (The Gold Standard): The location of the newly introduced methyl singlet is diagnostic of the reaction site due to distinct electronic shielding environments:

-

Piperidine N-CH₃: Appears relatively upfield, typically between 2.20 – 2.35 ppm (singlet).

-

Urea N-CH₃: Appears further downfield due to the electron-withdrawing nature of the adjacent carbonyl, typically between 2.70 – 3.00 ppm (singlet, or doublet if coupling to an adjacent NH).

3. LC-MS Fragmentation: While both products will show a mass shift of +14 Da (addition of CH₂), tandem mass spectrometry (MS/MS) will yield different fragmentation patterns. Cleavage of the urea bond will retain the +14 Da mass on the piperidine fragment if Protocol A was used, whereas the mass addition will be lost from the piperidine fragment if Protocol B was used.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL:[Link]

-

Asari, A., et al. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

-

Kamaraj, K., et al. (2020). "Pd/C-Catalyzed Selective N-Monomethylation by Transfer Hydrogenation of Urea Derivatives using Methanol as H2 and C1 Sources." UvA-DARE (Digital Academic Repository). URL: [Link]

-

Majer, P., et al. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PMC - NIH. URL:[Link]

Sources

Application Note: Regioselective Coupling of 3-Aminopiperidine with Methyl Isocyanate

This Application Note is structured to provide a comprehensive, safety-critical, and technically rigorous guide for the coupling of 3-aminopiperidine with methyl isocyanate (MIC).

Abstract & Strategic Overview

The formation of urea linkages is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors (e.g., Linagliptin intermediates) and GPCR modulators.[1] The coupling of 3-aminopiperidine with methyl isocyanate (MIC) presents a classic chemoselectivity challenge due to the presence of two distinct nucleophilic nitrogen atoms: the secondary endocyclic amine (N1) and the primary exocyclic amine (N3).[1]

While direct coupling is chemically feasible, it invariably leads to a statistical mixture of regioisomers (N1-urea, N3-urea) and bis-urea byproducts due to the comparable nucleophilicity of the two amine centers.[1] Therefore, the industry-standard protocol relies on orthogonal protection strategies—typically utilizing 1-Boc-3-aminopiperidine —to ensure exclusive functionalization of the exocyclic amine.[1]

Critical Safety Notice: Methyl isocyanate is a high-consequence chemical (refer to the Bhopal disaster). It is highly toxic, volatile, and lachrymatory.[1] This protocol mandates the use of a closed system, rigorous engineering controls, and specific neutralization procedures.[1][2]

Safety Protocols & Hazard Mitigation (Mandatory)

Before uncapping any reagent, review these non-negotiable safety standards.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Acute Toxicity | MIC is fatal if inhaled or absorbed through skin.[1] | Engineering: Work in a certified fume hood with face velocity >100 fpm. PPE: Double nitrile gloves (or Silver Shield®), full-face respirator (standby), and Tyvek suit.[1] |

| Flammability | Flash point -7°C; vapor is heavier than air. | Ground all glassware. Use spark-proof tools. Keep away from heat sources. |

| Reactivity | Reacts violently with water/acids. Polymerizes with base. | Ensure all glassware is flame-dried. Use anhydrous solvents (DCM/THF).[1] |

| Decontamination | Residual MIC in glassware/syringes. | Quench all equipment in a bath of 10% Na₂CO₃ (aq) + 5% NH₄OH for 24 hours before washing.[1] |

Mechanistic Analysis: The Regioselectivity Challenge

To design a robust protocol, one must understand the competing reactivities of the 3-aminopiperidine scaffold.

-

N1 (Secondary, Cyclic): Higher pKa (~11.0), more basic, but sterically constrained within the ring.[1]

-

N3 (Primary, Exocyclic): Lower pKa (~9.8-10.0), less basic, but sterically unhindered.[1]

In an unprotected direct coupling, the reaction kinetics are governed by a trade-off between nucleophilicity (favoring N1) and steric approach (favoring N3).[1] This results in a "messy" reaction profile (See Diagram 1).[1] Consequently, Protocol A (Protected Route) is the only validated method for pharmaceutical-grade synthesis.[1]

Diagram 1: Reaction Pathways & Regioselectivity

Caption: Comparative pathways showing the lack of selectivity in direct coupling vs. the clean conversion using the Boc-protected strategy.

Experimental Protocol A: Regioselective Synthesis (The Standard)

Objective: Synthesis of tert-butyl 3-(3-methylureido)piperidine-1-carboxylate, followed by optional deprotection. Scale: 10 mmol (adaptable).

Reagents & Materials[1][3][4][5][6][7][8][9]

-

Substrate: tert-Butyl 3-aminopiperidine-1-carboxylate (CAS: 188111-79-7 for R-isomer).[1][3][4][5]

-

Reagent: Methyl Isocyanate (1.1 equiv).[1] Note: If MIC is unavailable due to safety restrictions, use Triphosgene/Methylamine or N-succinimidyl N-methylcarbamate.[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Base: Triethylamine (TEA) - optional, usually not needed for isocyanate additions unless using a salt form of the amine.[1]

Step-by-Step Procedure

-

System Setup:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Fit the flask with a rubber septum and a nitrogen balloon inlet.

-

Safety Check: Ensure the fume hood sash is at the lowest working position.

-

-

Solvation (T = 0 min):

-

Charge the RBF with tert-butyl 3-aminopiperidine-1-carboxylate (2.00 g, 10.0 mmol).[1]

-

Add anhydrous DCM (20 mL, 0.5 M concentration).

-

Cool the solution to 0°C using an ice/water bath. Cooling controls the exotherm and minimizes side reactions.

-

-

Addition of MIC (T = 15 min):

-

Using a gas-tight syringe, slowly add Methyl Isocyanate (0.63 g, ~650 µL, 11.0 mmol) dropwise over 5 minutes.[1]

-

Observation: No gas evolution should occur, but a mild exotherm may be noted.

-

-

Reaction (T = 15 min to 2 h):

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 2 hours.

-

Monitoring: Check by TLC (5% MeOH in DCM). The primary amine starting material (ninhydrin active) should disappear; the urea product is less polar and UV active (weakly) or stains with PMA.[1]

-

-

Workup & Quenching (Critical):

-

Quench: Add 5 mL of saturated NaHCO₃ solution to consume trace isocyanate. Stir for 10 minutes.

-

Extraction: Dilute with DCM (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

-

Purification:

-

The crude material is often pure enough (>95%) for the next step.

-

If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-5% MeOH/DCM).[1]

-

Data Specification: Expected Results

| Parameter | Value / Observation |

| Appearance | White to off-white solid |

| Yield | 85 - 95% |

| ¹H NMR (DMSO-d₆) | δ 6.0 (d, 1H, NH-urea), 5.8 (q, 1H, NH-Me), 3.8 (m, 1H, CH-N), 2.6 (d, 3H, CH₃ -NH), 1.4 (s, 9H, Boc ).[1][4] |

| MS (ESI) | [M+H]⁺ = 258.2 (Calculated for C₁₂H₂₃N₃O₃) |

Protocol B: Deprotection (Optional)

If the free piperidine is required (e.g., for further scaffold elaboration).[1]

-

Dissolve the urea intermediate (from Protocol A) in DCM (10 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL) at 0°C.

-

Stir at RT for 1 hour.

-

Concentrate to dryness.

-

Free Basing: Redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with MP-Carbonate to remove TFA salts.[1]

Troubleshooting & Optimization

Expert insights for common failure modes.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent reacting with MIC.[1] | Use freshly distilled DCM or molecular sieves. Ensure N₂ atmosphere. |

| Bis-Urea Formation | Used unprotected diamine or Boc group fell off (acidic traces).[1] | Verify starting material purity.[6] Ensure DCM is neutral (not acidic).[1] |

| Incomplete Reaction | Old MIC (polymerized). | MIC should be a clear liquid. If cloudy/white solid present, distill or buy fresh. |

References

-

Safety & Handling: Methyl Isocyanate Safety Data Sheet (SDS). PubChem, National Library of Medicine. [1]

-

Synthetic Precursor: tert-Butyl (R)-3-aminopiperidine-1-carboxylate. PubChem Compound Summary. [1]

-

Urea Synthesis Context: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J. Med. Chem. (via PMC).

-

Isocyanate Reactivity: Chemo- and regio-selective amidation of indoles with isocyanates. Royal Society of Chemistry. [1]

-

Alternative Reagents: Triphosgene in Organic Synthesis. Organic Syntheses. [1]

Sources

- 1. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Preparation of urea-linked piperidine libraries

Application Note & Protocol

Topic: High-Throughput Synthesis of Urea-Linked Piperidine Libraries for Drug Discovery

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] When linked via a urea moiety, which is an exceptional hydrogen-bond donor and acceptor, these structures can form potent and specific interactions with biological targets.[3] The generation of diverse libraries of urea-linked piperidines is therefore a cornerstone of many hit-to-lead and lead optimization campaigns. This document provides a detailed guide for researchers, covering the primary synthetic strategies, step-by-step protocols for solid-phase synthesis, and key considerations for the successful preparation of high-purity compound libraries.

Introduction: The Power of the Urea-Piperidine Motif

The strategic combination of the piperidine scaffold and the urea linker offers a powerful tool for medicinal chemists.

-

The Piperidine Scaffold: This saturated heterocycle provides a three-dimensional framework that can project substituents into specific vectors, enabling precise interaction with complex protein binding sites. Its conformational flexibility can be constrained through substitution, allowing for fine-tuning of binding affinity and pharmacokinetic properties.[2]

-

The Urea Linker: The N-H protons and the carbonyl oxygen of the urea group are excellent hydrogen bond donors and acceptors, respectively.[3] This allows for strong, directional interactions with protein backbones and side chains, often anchoring a molecule in its binding pocket and contributing significantly to potency.[3]

The synthesis of libraries based on this combined motif allows for the systematic exploration of chemical space around a target. By varying the substitution on the piperidine ring and the partner amine used to form the urea, chemists can modulate properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]

Core Synthetic Strategies

The creation of urea-linked piperidine libraries can be broadly categorized into two highly effective approaches: Solid-Phase Synthesis and Flow Chemistry.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a robust and widely adopted technique for combinatorial chemistry, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing steps.[5][6] The general workflow involves anchoring a piperidine-containing building block to a solid support (resin), followed by sequential chemical modifications.

The key transformation is the formation of the urea bond. A common and effective method involves the in situ generation of an isocyanate intermediate from a resin-bound amine, which then reacts with a solution-phase amine to form the desired urea.[7]

Caption: High-level workflow for the solid-phase synthesis of a urea-linked piperidine library.

Causality Behind Experimental Choices:

-

Resin Choice: 2-Chlorotrityl chloride (2-CTC) resin is frequently used because it allows for the attachment of carboxyl-functionalized building blocks under mild basic conditions and, crucially, enables the final product to be cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) that leave most other functional groups intact.[7]

-

Protecting Groups: The fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the amine that will ultimately form the urea. Its key advantage is its lability to basic conditions (typically 20-25% piperidine in DMF), which are orthogonal to the acidic conditions used for final cleavage from the 2-CTC resin.[7][8]

-

Isocyanate Precursor: While historically phosgene was used, its extreme toxicity has led to its replacement by safer solid or liquid alternatives. Triphosgene, a stable crystalline solid, is a widely used substitute that generates phosgene in situ under basic conditions (e.g., with diisopropylethylamine, DIPEA), minimizing handling risks.[7]

Flow Chemistry Synthesis

Continuous flow chemistry offers significant advantages for library synthesis, including rapid reaction times, enhanced safety by minimizing the accumulation of reactive intermediates, and simplified purification.[9][10] For urea-linked piperidine libraries, a common approach involves pumping a stream of a piperidine derivative and a stream of an isocyanate through a heated reactor coil. The short residence time at elevated temperature is often sufficient to drive the reaction to completion, delivering a continuous output of the purified product.[9][10][11]

Caption: Schematic of a continuous flow setup for rapid urea library synthesis.

Advantages of this approach:

-

Speed: Reactions that might take hours in batch can be completed in minutes of residence time in a flow reactor.[10]

-

Purity: By carefully controlling stoichiometry and temperature, full conversion can often be achieved, eliminating the need for downstream column chromatography.[10]

-

Scalability: Production can be easily scaled by running the system for longer periods or by using larger reactors.

Detailed Protocol: Solid-Phase Library Synthesis

This protocol details the synthesis of a urea-linked piperidine library starting from Fmoc-isonipecotic acid on 2-CTC resin.

Materials & Reagents

| Reagent | Supplier | Grade |

| 2-Chlorotrityl chloride resin | Novabiochem | 100-200 mesh, ~1.2 mmol/g loading |

| Fmoc-isonipecotic acid | Sigma-Aldrich | ≥98% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |

| Piperidine | Sigma-Aldrich | ≥99% |

| Triphosgene | Merck | ≥98% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, ≥99% |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |

| Diverse Amines (Building Blocks) | Various | ≥95% |

Step-by-Step Methodology

Step 1: Resin Loading - Attachment of the Piperidine Scaffold

-

Swell 1.0 g of 2-CTC resin (~1.2 mmol) in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.

-

In a separate flask, dissolve Fmoc-isonipecotic acid (2.0 equiv., 2.4 mmol) in 10 mL of anhydrous DCM/DMF (1:1).

-

Add DIPEA (4.0 equiv., 4.8 mmol) to the amino acid solution.

-

Drain the DCM from the swollen resin and add the amino acid solution.

-

Agitate the mixture at room temperature for 2-4 hours. Monitor loading completion with a Kaiser Test (should be negative).

-

Drain the reaction mixture. To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 15 mL) and agitate for 30 minutes.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.

Step 2: Fmoc Group Deprotection

-

Swell the resin in 10 mL of DMF for 30 minutes.

-

Drain the DMF and add 10 mL of 20% piperidine in DMF.[8][12]

-

Agitate for 5 minutes, drain, and add a fresh 10 mL portion of 20% piperidine in DMF.

-

Agitate for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine and the dibenzofulvene byproduct.

-

Confirm successful deprotection with a positive Kaiser Test (beads turn dark blue).

Step 3: Isocyanate Formation on Solid Support

-

CAUTION: This step should be performed in a well-ventilated fume hood.

-

Swell the deprotected resin (from Step 2) in 10 mL of anhydrous DCM.

-

In a separate flask, prepare a 0.5 M solution of triphosgene in anhydrous DCM.

-

Cool the resin slurry to 0°C in an ice bath.

-

Add DIPEA (5.0 equiv. relative to resin loading) to the resin slurry.

-

Slowly add the triphosgene solution (1.5 equiv. relative to resin loading) dropwise to the cold slurry.

-

Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and agitate for an additional 2 hours. The formation of the isocyanate can be monitored by the disappearance of the amine stretch (~3300 cm⁻¹) and the appearance of the isocyanate stretch (~2250-2270 cm⁻¹) using on-bead FT-IR spectroscopy.[7]

-

Wash the resin extensively with anhydrous DCM (5x) to remove all excess reagents.

Step 4: Urea Formation - Library Generation

-

Divide the isocyanate-functionalized resin into separate reaction vessels (e.g., in a parallel synthesizer or individual vials).

-

To each vessel, add a solution of a unique primary or secondary amine (3.0-5.0 equiv.) in a suitable solvent (e.g., DCM or DMF).

-

Agitate the reactions at room temperature overnight.

-

Drain the reaction solutions and wash the resin in each vessel sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin beads under vacuum.

Step 5: Cleavage from Resin and Purification

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger for the liberated trityl cation.

-

Add the cleavage cocktail (10 mL per gram of starting resin) to each resin sample and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Concentrate the combined filtrate under reduced pressure (or by nitrogen stream) to remove the bulk of the TFA.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to pellet the solid, decant the ether, and repeat the ether wash twice.

-

Dry the crude product under vacuum.

-

Purify each library member by preparative HPLC and characterize by LC-MS and ¹H NMR.[12]

Trustworthiness: Self-Validating Systems

To ensure the integrity of the library, several in-process controls are essential:

-

Kaiser Test: Used after coupling and deprotection steps to qualitatively assess the presence (blue color) or absence (yellow/clear) of free primary amines.[7]

-

On-Bead FT-IR: Provides direct evidence of the chemical transformation occurring on the resin, confirming the formation of key functional groups like the isocyanate.[7]

-

Test Cleavage: For a large library, cleaving a small sample from a single well after the urea formation step (Step 4) and analyzing it by LC-MS can confirm the success of the chemistry before committing to the full library cleavage and purification.

Conclusion

The synthesis of urea-linked piperidine libraries is a proven strategy in modern drug discovery. Solid-phase synthesis provides a reliable and scalable method for generating large numbers of discrete compounds with high purity. By understanding the chemical principles behind each step—from resin choice to the selection of cleavage cocktails—researchers can efficiently construct diverse libraries for biological screening. Newer technologies like flow chemistry offer exciting avenues for further accelerating this process. This guide provides the foundational knowledge and a validated protocol to empower scientists in this critical area of medicinal chemistry.

References

- Luque Navarro, P. M., Lanari, D., et al. (2021). Flow synthesis of the urea-containing compound library from the piperidin-4-one moiety. Molecular Diversity.

- Jayaseelan, J., et al. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC.

- (n.d.). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. PMC.

- (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI.

- (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).

- (n.d.). Two libraries of urea compounds based on the piperidine-4-one scaffold... ResearchGate.

- (2005, December 21). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science.

- (n.d.). Continuous Flow Synthesis of Urea-Containing Compound Libraries Based on the Piperidin-4-one Scaffold. Radboud Repository.

- Rasheed, S., & Farhat, F. (2013). Combinatorial Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2502-2516.

- (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com.

- (2001, January 22). Liquid-phase parallel synthesis of ureas. PubMed.

- (n.d.). Synthesis of piperidines. Organic Chemistry Portal.

- (2025, February 24). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme.

- (n.d.). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. PMC.

- (n.d.). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. Nature.

- (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.

- (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.

- (n.d.). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.

- (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC.

- (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature.

Sources

- 1. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsr.com [ijpsr.com]

- 6. bioc258.stanford.edu [bioc258.stanford.edu]

- 7. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. researchgate.net [researchgate.net]

- 12. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Deprotection of Piperidine Urea Intermediates

The following Application Note and Protocol guide addresses the chemoselective deprotection of piperidine urea intermediates.

Executive Summary

Piperidine urea scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in GPCR modulators (e.g., CCR5 antagonists), soluble epoxide hydrolase (sEH) inhibitors, and various kinase inhibitors. The synthesis of these cores typically involves a Protecting Group (PG) strategy where the piperidine nitrogen is masked (Boc, Fmoc, or Cbz) while the urea linkage is installed.

The critical challenge in the deprotection step is chemoselectivity . Urea linkages (

Mechanistic Considerations & Decision Matrix

The Chemoselectivity Challenge

-

Acidic Deprotection (Boc): The primary risk is the

-butyl cation generated during cleavage.[1] This electrophile can alkylate the urea nitrogens (N-alkylation) if not properly scavenged. Additionally, strong acids can protonate the urea oxygen, increasing the susceptibility of the carbonyl carbon to nucleophilic attack (hydrolysis). -

Basic Deprotection (Fmoc): Generally safer for ureas. The risk lies in base-catalyzed cyclization (hydantoin formation) if an ester or activated carbonyl is present in the

- or -

Hydrogenolysis (Cbz/Bn): Ureas can coordinate to Pd catalysts, potentially poisoning the surface and stalling the reaction.

Method Selection Workflow

The following decision tree outlines the optimal strategy based on the protecting group and substrate complexity.

Figure 1: Decision matrix for selecting the optimal deprotection condition based on protecting group and substrate stability.

Experimental Protocols

Protocol A: HCl-Mediated Boc Removal (Process Preferred)

Context: Preferred for scale-up and acid-sensitive ureas. The reaction is kinetic and avoids the generation of the trifluoroacetate salt, which can be hygroscopic.

Materials:

-

Substrate: N-Boc-Piperidine Urea derivative

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: 1,4-Dioxane or MeOH (if solubility is poor)

Procedure:

-

Dissolution: Dissolve the substrate (1.0 equiv) in minimal 1,4-dioxane (5 mL/mmol). If the urea is insoluble, add dry MeOH dropwise until clear.

-

Addition: Cool the solution to 0 °C. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

-

Note: Gas evolution (isobutylene) will occur.[2] Ensure venting.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (look for M-100 mass loss).

-

Workup (Precipitation Method):

-

Dilute the mixture with Et₂O or MTBE (10 volumes). The hydrochloride salt of the amine usually precipitates.

-

Filter the solid under N₂, wash with Et₂O, and dry under vacuum.

-

-

Free Basing (Optional): If the free base is required, suspend the salt in DCM and treat with Amberlyst A-21 (weakly basic resin) for 30 mins, then filter and concentrate. This avoids aqueous extraction of polar ureas.

Protocol B: TFA-Mediated Boc Removal with Scavengers

Context: "Gold Standard" for small-scale discovery chemistry. Essential if the urea contains electron-rich aromatic rings (e.g., dimethoxybenzene) that are prone to alkylation by the

Materials:

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Preparation: Prepare a solution of TFA/DCM (1:2 v/v) containing 2.5% v/v Triethylsilane (TES).

-

Why TES? TES effectively quenches the

-butyl cation, preventing it from attacking the urea nitrogen or aromatic rings [1].

-

-

Execution: Add the TFA cocktail (10 equiv of TFA) to the substrate in DCM (0.1 M) at 0 °C.

-

Reaction: Stir at 0 °C for 15 mins, then warm to RT for 1 hour.

-

Workup:

-

Concentrate in vacuo. Crucial: Co-evaporate with Toluene (

) to remove residual TFA. -

TFA salts of ureas are often oils. Triturate with cold Et₂O to induce solidification.

-

Protocol C: Fmoc Deprotection (Base-Labile)

Context: Used when the molecule contains acid-sensitive groups (e.g., acetals) elsewhere.

Materials:

Procedure:

-

Reaction: Dissolve substrate in 20% Piperidine/DMF solution (0.05 M).

-

Monitoring: Stir at RT for 30–60 minutes.

-

Self-Validation: The reaction generates a dibenzofulvene-piperidine adduct. Reaction completion is indicated by the disappearance of the starting material peak in LCMS.

-

-

Workup:

-

Concentrate DMF under high vacuum (or use a V-10 evaporator).

-

Purification: The residue will contain the piperidine-fulvene adduct. Flash chromatography (DCM/MeOH/NH₃) is usually required to separate the polar piperidine urea from the lipophilic adduct.

-

Troubleshooting & Optimization

The "Cyclization Trap"

If the urea is located on a side chain such that the deprotected piperidine nitrogen can attack the urea carbonyl (forming a 5- or 6-membered cyclic urea), spontaneous cyclization may occur upon neutralization.

Mechanism of Side Reaction:

Figure 2: Potential intramolecular cyclization pathway if the steric geometry permits.

Solution: Keep the product as the HCl or TFA salt if possible. If free-basing is necessary, perform it at low temperature (0 °C) and use sterically hindered bases (e.g., DIPEA) rather than strong inorganic bases.

Solubility Issues

Piperidine ureas are often sparingly soluble in DCM or Et₂O.

-

Symptom: Incomplete deprotection due to precipitation of the intermediate.

-

Fix: Use Hexafluoroisopropanol (HFIP) as a co-solvent in Method B. HFIP stabilizes the carbocation and improves solubility of urea aggregates [2].

Comparative Data Table

| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM + TES) | Method C (Piperidine/DMF) |

| Primary Utility | Scale-up, Acid-labile ureas | Discovery, Electron-rich aromatics | Acid-sensitive scaffolds |

| Reaction Time | 2–4 Hours | 1–2 Hours | 30–60 Mins |

| Scavenger Needed? | No (Gas evolution) | Yes (TES/TIPS) | No (Self-scavenging) |

| Product Form | HCl Salt (Solid) | TFA Salt (Oil/Gum) | Free Base |

| Urea Stability | High | Moderate (Risk of alkylation) | High |

| Green Score | Medium (Dioxane issues) | Low (Halogenated solvent) | Low (DMF toxicity) |

References

-

Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups." Journal of Organic Chemistry, 54(21), 5141–5142. Link

- Palladino, P., & Stankovic, D. A. (2013). "HFIP as a powerful additive for Boc deprotection." Organic Letters, 15(10), 2345-2348.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[6][8][9] Chemical Reviews, 109(6), 2455-2504. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. Formation and degradation of urea derivatives in the azide method of peptide synthesis. Part 2. Acidolytic degradation of urea derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. renyi.hu [renyi.hu]

- 5. peptide.com [peptide.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. reddit.com [reddit.com]

- 9. fulir.irb.hr [fulir.irb.hr]

Technical Support Center: Troubleshooting Cyclization Side Reactions in Urea Derivatives

As a Senior Application Scientist, I frequently consult with researchers who experience significant yield losses due to the spontaneous cyclization of urea derivatives. Whether you are conducting Solid-Phase Peptide Synthesis (SPPS) or developing small-molecule peptidomimetics, urea linkages adjacent to esters, activated amides, or carboxylic acids are highly susceptible to intramolecular cyclization.

This technical guide is designed to dissect the thermodynamic and kinetic drivers of these side reactions and provide field-proven, self-validating protocols to preserve the integrity of your linear urea targets.

Part 1: Mechanistic Causality & FAQs

Q1: Why do my linear urea intermediates spontaneously cyclize during synthesis?

A: The cyclization of urea derivatives is driven by the inherent nucleophilicity of the urea nitrogen and the thermodynamic stability of the resulting heterocyclic ring. When a urea group is situated adjacent to an electrophilic carbonyl (such as an ester or activated amide), the urea nitrogen can undergo an intramolecular nucleophilic attack on the carbonyl carbon[1]. This reaction is typically base-catalyzed or heat-induced and results in the formation of a highly stable five-membered hydantoin ring (or a six-membered cyclic urea, depending on the chain length). The entropic favorability of forming this stable heterocycle often outcompetes desired intermolecular reactions[2].

Fig 1: Base-catalyzed intramolecular cyclization mechanism of urea derivatives to hydantoins.

Q2: I am observing massive hydantoin byproduct formation during Fmoc deprotection of my urea-tethered peptide. How can I suppress this?

A: In standard SPPS, Fmoc deprotection utilizes 20% piperidine in DMF. This specific combination provides both the strong basic environment required to deprotonate the urea nitrogen and the polar aprotic solvent necessary to stabilize the charged tetrahedral intermediate during cyclization[3].

Causality-Driven Solutions:

-

Steric Shielding (Protecting Groups): Temporarily mask the urea nitrogen with a bulky or electron-withdrawing protecting group (e.g., Trityl or Boc). This introduces steric hindrance and reduces the electron density on the nitrogen, preventing nucleophilic attack.

-

Attenuated Base Strength: If protecting the urea is impossible, switch to a milder, more sterically hindered base (e.g., brief treatments with DBU or DIPEA) to minimize the deprotonation of the urea nitrogen.

Q3: How does the choice of solvent dictate the fate of phenyl carbamate intermediates?

A: The bifurcation between linear urea formation and cyclic hydantoin formation is highly sensitive to the solvent microenvironment. For example, reacting a phenyl carbamate intermediate with amines in a less polar solvent like THF selectively yields the desired linear urea[4]. Conversely, treating the exact same intermediate with a tertiary amine base in DMF affords clean, rapid conversion to the cyclic hydantoin[4].

Part 2: Data Presentation & Reaction Variables

To effectively troubleshoot your synthesis, you must manipulate the variables that govern the activation energy of the cyclization pathway. The table below summarizes the quantitative and qualitative impact of key reaction parameters.

| Reaction Variable | High Cyclization Risk (Hydantoin Formation) | Low Cyclization Risk (Linear Urea Preserved) | Mechanistic Rationale |

| Solvent System | DMF, DMSO (Polar Aprotic) | THF, DCM (Less Polar) | Polar solvents heavily stabilize the charged tetrahedral transition state during ring closure, accelerating cyclization[4]. |

| Base Selection | Piperidine, NaOH, excessive DBU | DIPEA, NMM, or Base-Free | Strong bases readily deprotonate the urea nitrogen, exponentially increasing its nucleophilicity[3]. |

| Temperature | > 25 °C (Room Temp to Reflux) | < 0 °C to 4 °C | Higher thermal energy provides the activation energy needed to overcome the entropic barrier for cyclization. |

| Urea Substitution | Primary Urea Nitrogen (-NH₂) | Secondary/Protected Urea (-NR-Boc) | Bulky substituents introduce severe steric clash during the required trajectory for nucleophilic attack. |

Part 3: Troubleshooting Workflow

If you detect cyclized byproducts in your LC-MS traces, follow this decision tree to systematically isolate and eliminate the root cause.

Fig 2: Decision tree for troubleshooting and preventing unwanted urea cyclization reactions.

Part 4: Self-Validating Protocol for Kinetically Controlled Urea Coupling

This methodology is designed to synthesize a linear urea derivative from an activated intermediate (e.g., phenyl carbamate or isocyanate) while strictly suppressing hydantoin formation. Every step includes a validation checkpoint to ensure the system behaves as predicted.

Objective: Achieve >95% conversion to linear urea with <5% cyclization.

Step 1: Baseline LC-MS Profiling (Validation Checkpoint)

-

Action: Dilute 1 µL of your starting activated intermediate in 1 mL of Acetonitrile. Run a rapid LC-MS method.

-

Causality: You must establish the exact retention time and m/z of the uncyclized starting material. The absence of M-ROH or M-NHR peaks confirms that your starting material has not pre-cyclized during storage.

Step 2: Solvent Exchange and Thermal Equilibration

-

Action: Dissolve the intermediate in anhydrous THF (0.1 M concentration) rather than DMF. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: THF minimizes the solvation of the tetrahedral transition state[4]. Cooling to 0 °C ensures the system lacks the thermal energy required to overcome the activation barrier for intramolecular cyclization.

Step 3: Controlled Reagent Addition

-

Action: Add the target amine (1.1 equivalents) dropwise over 10 minutes. If a base is strictly required for solubility or activation, use a sterically hindered base like DIPEA (1.5 equivalents) rather than piperidine or DBU.

Step 4: In-Process LC-MS Validation (Validation Checkpoint)

-

Action: At exactly 30 minutes, extract a 2 µL aliquot, quench it immediately into 100 µL of 1% Acetic Acid in Acetonitrile, and analyze via LC-MS.

-

Causality: The acidic quench instantly protonates the base, halting all nucleophilic activity. You should observe the mass of the desired linear urea. If the cyclized hydantoin mass (Target Mass - Leaving Group Mass) is detected, the temperature must be lowered further (e.g., to -20 °C) for future runs.

Step 5: Reaction Quenching and Isolation

-

Action: Once Step 4 confirms the formation of the linear urea, quench the bulk reaction mixture with a mild acidic buffer (e.g., 5% aqueous citric acid) while still at 0 °C. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at a low water-bath temperature (< 30 °C).

-

Causality: Removing basic residues and keeping evaporation temperatures low prevents late-stage cyclization during the concentration and purification phases.

References

1.4 - The Journal of Organic Chemistry, American Chemical Society (1997). 2.1 - Molecules, MDPI (2021). 3.2 - Brieflands / PMC (2022). 4.3 - Academic Press / ETH Zurich Repository (2015).

Sources

1H NMR spectrum analysis of 3-Methyl-1-(piperidin-3-yl)urea HCl

Advanced ¹H NMR Spectrum Analysis of 3-Methyl-1-(piperidin-3-yl)urea: A Comparative Guide (HCl Salt vs. Free Base)

Introduction

In drug development and synthetic chemistry, the choice of a compound's salt form drastically alters its physicochemical properties, including solubility, stability, and bioavailability. For nitrogenous heterocycles like 3-Methyl-1-(piperidin-3-yl)urea, the hydrochloride (HCl) salt is frequently synthesized to improve aqueous solubility. However, analyzing the HCl salt via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy presents unique challenges compared to its free base counterpart.

This guide provides an objective, data-driven comparison of the ¹H NMR performance of 3-Methyl-1-(piperidin-3-yl)urea HCl against its free base form. As a self-validating system, it details the causality behind solvent selection, spectral shifts, and acquisition protocols to ensure high-fidelity analytical results.

Mechanistic Causality: Why Salt Formation Alters the NMR Profile